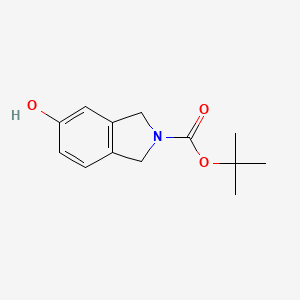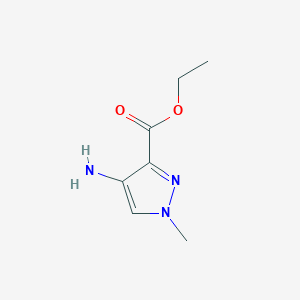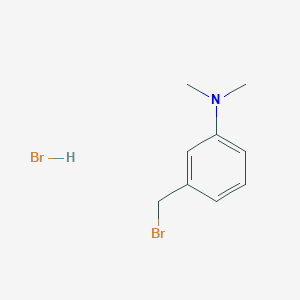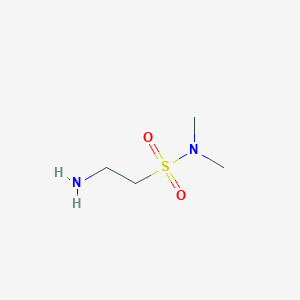
5-溴嘧啶-4-羧酸
描述
5-Bromopyrimidine-4-carboxylic acid (5-BPCA) is an organic compound that is widely used in scientific research and laboratory experiments. It is a versatile compound with a wide range of potential applications, from synthesizing other compounds to studying biochemical and physiological effects.
科学研究应用
有机合成
5-溴嘧啶-4-羧酸: 是一种在有机合成中具有重要价值的中间体。它的溴原子和羧酸基团使其成为构建复杂分子的通用试剂。 它可以进行各种化学反应,包括取代、偶联以及作为杂环化合物的构建单元 .
纳米技术
在纳米技术中,像5-溴嘧啶-4-羧酸这样的羧酸可以修饰纳米粒子的表面。 这种修饰可以提高纳米粒子在其他材料中的分散性和掺入性,这对于创建具有增强性能的纳米复合材料至关重要 .
高分子科学
羧酸在高分子科学中用作单体、添加剂或催化剂5-溴嘧啶-4-羧酸可能参与聚合物的合成,或者作为允许对聚合物材料进行进一步修饰的官能团 .
制药行业
作为药物合成的中间体,5-溴嘧啶-4-羧酸可以帮助创建各种药物化合物。 它的结构有利于形成许多药物分子的骨架,特别是那些含有嘧啶环作为其活性部分的药物分子 .
农药生产
在农药行业,像5-溴嘧啶-4-羧酸这样的中间体对于开发新的杀虫剂和除草剂至关重要。 它的反应性可以导致形成以特定方式与生物系统相互作用的化合物,从而保护作物 .
染料领域
染料行业通常需要复杂的有机分子,而5-溴嘧啶-4-羧酸可以作为染料合成的前体。 它的分子结构允许引入各种取代基,从而改变所得染料的颜色特性 .
安全和危害
作用机制
Mode of Action
Bromopyrimidines are known to undergo rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . This suggests that the compound might interact with its targets through a similar mechanism.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Bromopyrimidine-4-carboxylic acid . For instance, its storage temperature is recommended to be at refrigerator levels .
生化分析
Biochemical Properties
5-Bromopyrimidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic displacement reactions under microwave irradiation . Additionally, it undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . These interactions suggest that 5-Bromopyrimidine-4-carboxylic acid can be a valuable intermediate in synthetic organic chemistry, particularly in the synthesis of heteroaryl derivatives.
Cellular Effects
The effects of 5-Bromopyrimidine-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with nucleophiles can lead to significant changes in cellular activities, potentially affecting the synthesis of nucleic acids and proteins . These effects highlight the compound’s potential as a tool for studying cellular mechanisms and developing therapeutic agents.
Molecular Mechanism
At the molecular level, 5-Bromopyrimidine-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, the compound’s ability to undergo nucleophilic displacement and metallation reactions suggests that it can form stable complexes with various biomolecules, thereby influencing their activity . These mechanisms provide insights into how 5-Bromopyrimidine-4-carboxylic acid can be utilized in biochemical research and drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromopyrimidine-4-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromopyrimidine-4-carboxylic acid is relatively stable under standard storage conditions, but its reactivity can vary depending on the experimental setup . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of 5-Bromopyrimidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies have indicated that high doses of similar compounds can cause respiratory and skin irritation . Therefore, it is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
5-Bromopyrimidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in nucleophilic displacement and metallation reactions suggests that it can participate in the synthesis and degradation of nucleotides and other essential biomolecules . Understanding these pathways is crucial for elucidating the compound’s biochemical functions and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 5-Bromopyrimidine-4-carboxylic acid is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can significantly impact its activity and function . These transport mechanisms are vital for understanding how 5-Bromopyrimidine-4-carboxylic acid exerts its effects in different biological contexts.
Subcellular Localization
The subcellular localization of 5-Bromopyrimidine-4-carboxylic acid is a key factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with nucleophiles and metallation reactions could localize it to the nucleus or other organelles involved in nucleic acid synthesis . Understanding its subcellular distribution is essential for elucidating its precise biochemical roles.
属性
IUPAC Name |
5-bromopyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZBITVSVYFOND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612504 | |
| Record name | 5-Bromopyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64224-60-8 | |
| Record name | 5-Bromo-4-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64224-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromopyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4-pyrimidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the derivatives of 5-Bromopyrimidine-4-carboxylic acid synthesized in the research, and what is their significance?
A1: The research focuses on synthesizing various derivatives of 5-Bromopyrimidine-4-carboxylic acid, specifically 2-methylthio-5-bromopyrimidine-4-carboxylic acid thiosemicarbazides, 3-pyrimidyl-1,2,4-4H-triazoles, and 2-arylamino-1,3,4-thiadiazoles []. These types of heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Further research and characterization of these derivatives could potentially lead to the development of new drugs with improved pharmacological profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)













